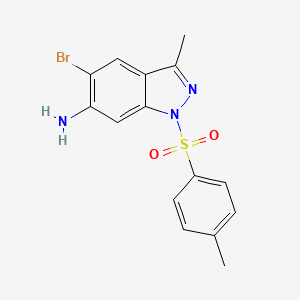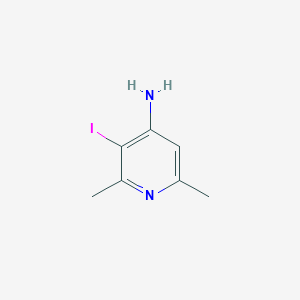
4-(2-Oxazolyl)benzaldehyde
概要
説明
4-(2-Oxazolyl)benzaldehyde is a heterocyclic aromatic compound that features an oxazole ring attached to a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxazolyl)benzaldehyde typically involves the formation of the oxazole ring followed by its attachment to the benzaldehyde group. One common method includes the cyclization of α-haloketones with amides or amidines under acidic or basic conditions . Another approach involves the use of tosylmethylisocyanides (TosMICs) in the van Leusen reaction, which provides a versatile route to oxazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, often employing catalysts to enhance yield and selectivity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to improve the efficiency of these reactions .
化学反応の分析
Types of Reactions: 4-(2-Oxazolyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: 4-(Oxazole-2-yl)benzoic acid.
Reduction: 4-(Oxazole-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(2-Oxazolyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 4-(2-Oxazolyl)benzaldehyde largely depends on its interaction with specific molecular targets. In medicinal chemistry, oxazole derivatives are known to bind to various enzymes and receptors, modulating their activity. For instance, they can inhibit enzymes involved in cancer cell proliferation or inflammation pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
類似化合物との比較
Benzoxazole: Similar in structure but contains an oxygen atom in place of the nitrogen in the oxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Isoxazole: The nitrogen and oxygen atoms are adjacent in the ring, differing from the oxazole structure.
Uniqueness: 4-(2-Oxazolyl)benzaldehyde is unique due to its specific arrangement of the oxazole ring and benzaldehyde group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C10H7NO2 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
4-(1,3-oxazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-7H |
InChIキー |
BNCPSSZBSCTBIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C2=NC=CO2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1,3-thiazol-2-amine](/img/structure/B8536185.png)






![5-{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B8536240.png)


![2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8536266.png)



